molecular formula C7H10N2O2 B1532346 Ethyl 1H-pyrrol-2-ylcarbamate CAS No. 89943-39-5

Ethyl 1H-pyrrol-2-ylcarbamate

Cat. No.: B1532346
CAS No.: 89943-39-5
M. Wt: 154.17 g/mol
InChI Key: OWGHSZQCPMXFBH-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrol-2-ylcarbamate is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen, and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • From Pyrrole: this compound can be synthesized by reacting pyrrole with ethyl chloroformate in the presence of a base such as triethylamine.

  • From Pyrrole-2-carboxylic Acid: Another method involves the reaction of pyrrole-2-carboxylic acid with ethyl chloroformate under similar conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using pyrrole derivatives and ethyl chloroformate under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid derivatives.

  • Reduction: Ethylamine derivatives.

  • Substitution: Various substituted pyrroles.

Scientific Research Applications

Ethyl 1H-pyrrol-2-ylcarbamate is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1H-pyrrol-2-ylcarbamate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or process being studied.

Comparison with Similar Compounds

Ethyl 1H-pyrrol-2-ylcarbamate is similar to other pyrrole derivatives such as:

  • Ethyl 1H-pyrrole-2-carboxylate: A closely related compound with similar chemical properties.

  • Ethyl 1H-pyrrole-3-carboxylate: Another pyrrole derivative with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and applications.

Biological Activity

Ethyl 1H-pyrrol-2-ylcarbamate (molecular formula C7H10N2O2, molecular weight 154.17 g/mol) is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain pathways that are crucial for cellular function, leading to its observed biological effects. For instance, studies suggest that it may act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication, which can explain its antibacterial properties .

Potential Targets

  • DNA Gyrase : Inhibition leads to antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.
  • Enzymatic Pathways : Potential modulation of various metabolic pathways through enzyme inhibition.

Synthesis

This compound can be synthesized through several methods:

  • From Pyrrole : Reacting pyrrole with ethyl chloroformate in the presence of a base such as triethylamine.
  • From Pyrrole-2-carboxylic Acid : Utilizing ethyl chloroformate under similar conditions to form the carbamate derivative.

These synthetic routes are critical for producing the compound in both laboratory and industrial settings .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli< 10 nM
Staphylococcus aureus1 μg/mL

These findings indicate that this compound could serve as a lead compound for developing new antibiotics .

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. The compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest:

  • Cell Lines Tested : Various human cancer cell lines have shown sensitivity to treatment with this compound.
  • Mechanisms : Induction of apoptosis and inhibition of cell proliferation.

Study on Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent .

Research on Anticancer Properties

In another study focusing on cancer therapy, this compound was tested in vitro on several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Properties

IUPAC Name

ethyl N-(1H-pyrrol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)9-6-4-3-5-8-6/h3-5,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGHSZQCPMXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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